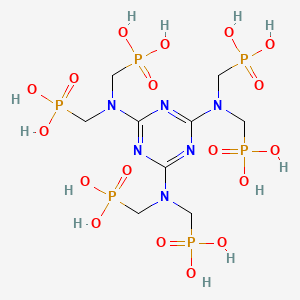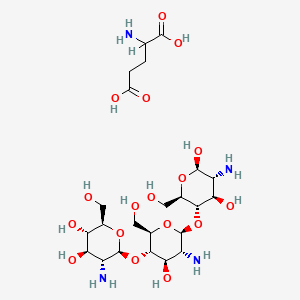
(2-Isothiocyanato-ethyl)-dimethyl-amine
Vue d'ensemble
Description
“2-(4-Morpholinyl)ethyl isothiocyanate” is used as pharmaceutical intermediates . It’s also known by various synonyms such as “2-morpholinoethyl isothiocyanate”, “4-2-isothiocyanatoethyl morpholine”, and “2-4-morpholino ethyl isothiocyanate” among others .
Synthesis Analysis
“N-Boc-ethylenediamine” is used in the synthesis of thyronamine derivatives. It is also used in the preparation of “(2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester” by reacting with carbon disulfide .
Molecular Structure Analysis
The molecular formula for “2-(4-Morpholinyl)ethyl isothiocyanate” is C7H12N2OS and its molecular weight is 172.25 g/mol . The IUPAC name for this compound is "4-(2-isothiocyanatoethyl)morpholine" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-(4-Morpholinyl)ethyl isothiocyanate”, include a molecular weight of 172.25 g/mol and a molecular formula of C7H12N2OS . It’s soluble in water and has a density of 1.11 g/cm³ .
Applications De Recherche Scientifique
Amine-Chelated Aryllithium Reagents
Amine-chelated aryllithium reagents, closely related to (2-Isothiocyanato-ethyl)-dimethyl-amine, have been extensively studied for their structure and dynamics. These compounds play a crucial role in organic synthesis, particularly in the formation of chelated complexes that are valuable in the synthesis of various organic compounds. Multinuclear NMR studies have provided a detailed picture of the solution structures of these reagents, highlighting their strong chelation and the effects of cosolvents on their dynamics. This research underscores the importance of understanding the underlying mechanisms of these complexes for their application in synthesis processes (H. Reich et al., 2001).
Tertiary Amine Methacrylate Polymers
The synthesis and aqueous solution properties of near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers have been explored, revealing significant insights into the behavior of these materials in solution. These studies are critical for the development of novel materials with potential applications in drug delivery, tissue engineering, and as stimuli-responsive materials. The work demonstrates the versatility of tertiary amine methacrylates in forming polymers with tunable properties, such as solubility and temperature responsiveness (V. Bütün et al., 2001).
Catalytic Synthesis of Isothiocyanates
Isothiocyanates have been synthesized from primary amines and carbon disulfide using a catalytic approach. This method is notable for its broad applicability to various amines, including aryl, benzyl, and alkyl amines, transforming them into corresponding isothiocyanates with moderate to high yields. Such catalytic processes are pivotal for producing isothiocyanates efficiently, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Rong Haojie et al., 2021).
Biomass-Based Amine Synthesis
Amines are essential intermediates in the chemical industry, and there has been significant interest in developing sustainable methods for their synthesis. Research into catalytic amination of biomass-based alcohols presents an environmentally friendly approach to amine production, leveraging renewable resources. This research highlights the potential of using biomass as a feedstock for the production of valuable amines, reducing reliance on non-renewable resources (M. Pera‐Titus et al., 2014).
Antibacterial Surfaces
The creation of permanent, nonleaching antibacterial surfaces through atom transfer radical polymerization (ATRP) represents a significant advancement in material science. By growing an antimicrobial polymer directly on surfaces, such as glass and paper, researchers have developed materials with substantial antimicrobial capacity. This approach holds promise for a wide range of applications, including healthcare, food packaging, and water purification, where inhibiting microbial growth is crucial (Sang Beom Lee et al., 2004).
Propriétés
IUPAC Name |
2-isothiocyanato-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOXPBFVNNCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397364 | |
| Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isothiocyanato-ethyl)-dimethyl-amine | |
CAS RN |
7097-89-4 | |
| Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-isothiocyanatoethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)
![3-Amino-7-bromo-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one](/img/structure/B1622681.png)

![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)
